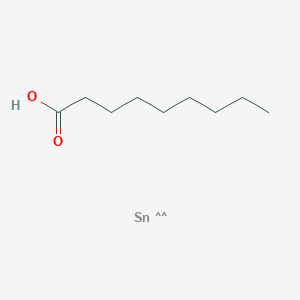
Tin(IV) nonanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tin(IV) nonanoate, also known as stannic nonanoate, is an organotin compound where tin is in the +4 oxidation state. This compound is part of the broader class of organotin compounds, which are characterized by tin atoms bonded to organic groups. This compound is used in various industrial applications due to its catalytic properties and ability to stabilize certain chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
Tin(IV) nonanoate can be synthesized through the reaction of tin(IV) chloride with nonanoic acid. The reaction typically occurs in an organic solvent such as toluene or xylene, under reflux conditions. The general reaction is as follows:
SnCl4+4C9H19COOH→Sn(C9H19COO)4+4HCl
Industrial Production Methods
Industrial production of this compound often involves the same basic reaction but on a larger scale. The process requires careful control of temperature and reaction time to ensure high yield and purity. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the quality of the final product.
化学反応の分析
Types of Reactions
Tin(IV) nonanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form tin oxides.
Reduction: It can be reduced to lower oxidation states of tin, such as tin(II) compounds.
Substitution: The nonanoate groups can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides can oxidize this compound.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can reduce it.
Substitution Reactions: Ligands such as phosphines or amines can replace the nonanoate groups under appropriate conditions.
Major Products
Oxidation: Tin(IV) oxide (SnO2)
Reduction: Tin(II) compounds
Substitution: Various organotin derivatives depending on the substituent used
科学的研究の応用
Tin(IV) nonanoate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in esterification and transesterification reactions.
Biology: Investigated for its potential use in biological systems due to its ability to interact with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Used in the production of polymers and as a stabilizer in PVC manufacturing.
作用機序
The mechanism by which tin(IV) nonanoate exerts its effects is primarily through its ability to coordinate with other molecules. The tin center can form stable complexes with various ligands, facilitating catalytic reactions. In biological systems, this compound can interact with proteins and enzymes, potentially altering their activity and function.
類似化合物との比較
Similar Compounds
- Tin(IV) acetate
- Tin(IV) butyrate
- Tin(IV) octanoate
Uniqueness
Tin(IV) nonanoate is unique due to its longer carbon chain compared to other tin(IV) carboxylates. This longer chain can influence its solubility, reactivity, and interaction with other molecules, making it suitable for specific applications where other tin(IV) compounds may not be as effective.
特性
CAS番号 |
69003-53-8 |
|---|---|
分子式 |
C9H18O2Sn |
分子量 |
276.95 g/mol |
InChI |
InChI=1S/C9H18O2.Sn/c1-2-3-4-5-6-7-8-9(10)11;/h2-8H2,1H3,(H,10,11); |
InChIキー |
CSEPKWKFFOQADQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(=O)O.[Sn] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


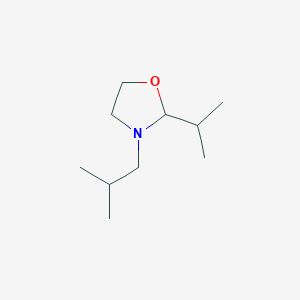
![3-[tert-Butyl(dimethyl)silyl]-1,3-oxazolidin-2-one](/img/structure/B14462739.png)
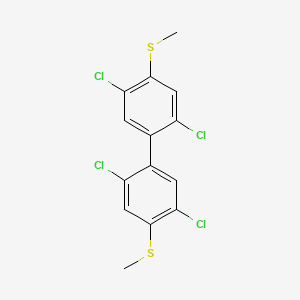
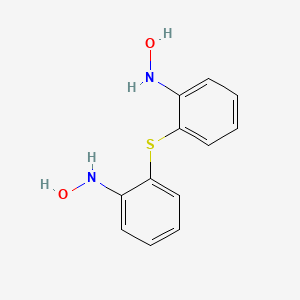
![4-[3-(4-tert-Butylphenyl)-2-methylpropyl]-2-methylmorpholine](/img/structure/B14462752.png)
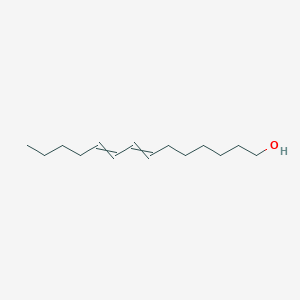
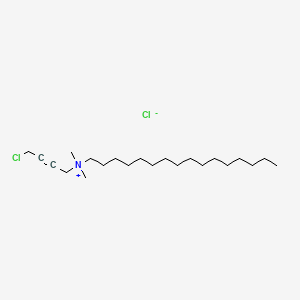
![2,2-bis(hydroxymethyl)propane-1,3-diol;1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;nonanedioic acid;(E)-octadec-9-enoic acid](/img/structure/B14462766.png)



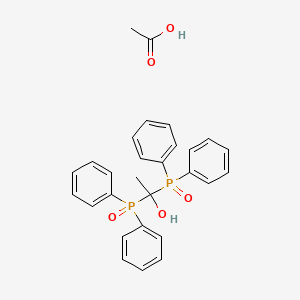

![Benzenesulfonic acid, 4-[[4-[(2-nitrophenyl)amino]phenyl]azo]-, monosodium salt](/img/structure/B14462787.png)
